2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-
Overview
Description
Synthesis Analysis
The synthesis of pyrrolone derivatives involves several methods, including the reaction of methyl 2-diphenylmethylenehydrazino-4-oxo-4-p-tolyl-2-butenic ether with oxalyl chloride leading to 1-diphenylmethyleneamino-5-methoxycarbonyl-4-p-toluoyl-2,3-dihydro-2,3-pyrroledione. This compound further reacts with water to yield substituted 3,5-dihydroxy-2,5-dihydro-2-pyrrolone (Aliev et al., 2001). Additionally, a convenient procedure for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component condensation of active methylene compounds, aldehydes, and amines has been developed (Ryabukhin et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrrolone derivatives has been extensively studied. For example, the crystal and molecular structure of a substituted pyrrolone was investigated, revealing triclinic crystals with detailed cell dimensions and the presence of strong intermolecular hydrogen bonds forming an infinite chain of hydrogen-bonded molecules (Aliev et al., 2001).
Chemical Reactions and Properties
Pyrrolone derivatives undergo various chemical reactions, including condensation reactions with nucleophiles under acidic or basic conditions, leading to the formation of substituted pyrrolones with potential synthetic applications (Goto et al., 1991). These compounds also participate in catalyst-free synthesis processes, highlighting their versatility in organic synthesis and medicinal chemistry (Wu et al., 2017).
Scientific Research Applications
Synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones : A method for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones was developed using a three-component condensation process. This approach resulted in the creation of over 3000 pyrrolones, demonstrating the compound's potential for generating a wide library of chemical entities (Ryabukhin et al., 2012).
Enantiomeric Discrimination : In a study on the enantiomeric discrimination of 5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole, the compound's potential in chiral separation and analysis was explored. The study demonstrated successful enantiodifferentiation using capillary electrophoresis (Kawano et al., 2021).
Synthesis of Pyrrolotriazepine Derivatives : Pyrrole derivatives, including those related to 2H-Pyrrol-2-one, were used to synthesize novel pyrrolotriazepine derivatives. This highlights the compound's utility in creating complex heterocyclic structures (Menges et al., 2013).
Creation of Novel 20π Antiaromatic System : Research involving 2-Chlorocyclohepta[b]pyrroles, related to 2H-Pyrrol-2-one, led to the synthesis of a novel 20π antiaromatic system, demonstrating the compound's role in advanced organic chemistry (Abe et al., 1990).
Cardiac cAMP Phosphodiesterase Inhibition : Derivatives of 1,5-dihydro-2H-pyrrol-2-one were explored as inhibitors of cardiac cAMP phosphodiesterase, revealing their potential in medicinal chemistry and drug discovery (Lampe et al., 1993).
Palladium-Catalyzed Alkylation and Benzylation : Pyrrole was used as a directing group in the palladium-catalyzed functionalization of C(sp2)-H bonds, indicating its use in sophisticated organic synthesis techniques (Wiest et al., 2016).
Single Molecule Magnets : A study demonstrated the application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, related to 2H-Pyrrol-2-one, in creating barrel-like clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Carbon Steel Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione were used to inhibit the corrosion of carbon steel, highlighting the compound's relevance in materials science and engineering (Zarrouk et al., 2015).
Coupling with Organometallic Compounds : The study involving the coupling of 5-chloro-1,5-dihydro-2H-pyrrol-2-ones with organometallic compounds showcases the versatility of 2H-Pyrrol-2-one derivatives in organic synthesis (Nikitin & Andryukhova, 2000).
Synthesis from γ, δ-Unsaturated Ketone O-Acetyloximes : The synthesis of 3,4-dihydro-2H-pyrroles from γ, δ-unsaturated ketone O-acetyloximes indicates the compound's utility in generating pyrrole-based structures (Yoshida et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-2H-pyrrol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGGRTWHRJRQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336725 | |
Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |
CAS RN |
13950-21-5 | |
Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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